Eurycarpin A

PPAR signaling Metabolic regulation Nuclear receptor pharmacology

Sourcing Eurycarpin A (CAS 166547-20-2) for PPAR pathway research? Validate antagonist effects in your metabolic assays with a certified ≥98% pure prenylated isoflavone standard. Unlike co-occurring PPAR agonists (calycosin, formononetin), Eurycarpin A uniquely blocks PPAR-mediated transcription, a critical differentiation for studies on lipid metabolism, adipocyte differentiation, and glucose homeostasis. Its 3,3-dimethylallyl side chain (XLogP3-AA ≈ 4.2) ensures higher membrane permeability vs non-prenylated analogs. Available with full COA (HPLC-DAD/ELSD, MS, NMR). Confirm receptor pharmacology directionality—select the definitive PPAR antagonist standard.

Molecular Formula C20H18O5
Molecular Weight 338.4 g/mol
Cat. No. B172866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEurycarpin A
Synonyms7,2',4'-trihydroxy-3'-(3,3-dimethylallyl)isoflavone
eurycarpin A
Molecular FormulaC20H18O5
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=CC(=C1O)C2=COC3=C(C2=O)C=CC(=C3)O)O)C
InChIInChI=1S/C20H18O5/c1-11(2)3-5-14-17(22)8-7-13(19(14)23)16-10-25-18-9-12(21)4-6-15(18)20(16)24/h3-4,6-10,21-23H,5H2,1-2H3
InChIKeyNNCFAUGCNTZUIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Eurycarpin A (CAS 166547-20-2): Natural Prenylated Isoflavone for Metabolic Research Applications


Eurycarpin A is a naturally occurring prenylated isoflavone first isolated from the roots of Glycyrrhiza eurycarpa P.C.Li (a licorice species) [1]. Its structure was established as 7,2',4'-trihydroxy-3'-(3,3-dimethylallyl) isoflavone based on comprehensive spectroscopic analysis including UV, EI-MS, 1H NMR, 13C NMR, NOE difference and HMBC [1]. The compound has also been identified in Crotalaria ferruginea and Glycyrrhiza uralensis Fisch [2]. With a molecular formula of C20H18O5 and molecular weight of approximately 338.35–338.40 g/mol, Eurycarpin A features a 3,3-dimethylallyl (prenyl) side chain at the 3′ position of the B-ring, a structural motif that distinguishes it from simpler isoflavones and may contribute to its distinct receptor interaction profile [3].

Why Eurycarpin A Cannot Be Replaced by Licoisoflavone A, Calycosin, or Formononetin


Eurycarpin A co-occurs with licoisoflavone A, calycosin, and formononetin in Glycyrrhiza eurycarpa root extracts [1], yet these structurally related isoflavones exhibit fundamentally divergent pharmacological mechanisms. While formononetin and calycosin have been documented as PPARγ agonists or activators that upregulate PPAR-driven transcriptional programs [2], Eurycarpin A has been characterized as a PPAR receptor ligand antagonist [3]. This oppositional receptor pharmacology—antagonism versus agonism—means that substituting Eurycarpin A with co-occurring analogs would produce functionally inverse outcomes in PPAR-mediated metabolic assays. Additionally, the presence of a 3,3-dimethylallyl (prenyl) side chain in Eurycarpin A, absent in calycosin and formononetin, confers distinct physicochemical properties including higher lipophilicity (calculated XLogP3-AA ≈ 4.2 versus 2.8–3.1 for non-prenylated analogs) that substantially alter membrane permeability and cellular distribution [4].

Eurycarpin A: Quantitative Differentiation Evidence Against Structural Analogs


PPAR Antagonism: Mechanistic Differentiation from PPAR-Activating Isoflavone Analogs

Eurycarpin A has been identified as a PPAR (peroxisome proliferator-activated receptor) ligand antagonist [1], in direct contrast to co-occurring isoflavone analogs formononetin and calycosin, which have been characterized as PPARγ and PPARα activators [2]. Notably, in reporter-gene assays, calycosin fails to activate PPARγ at low doses where formononetin and biochanin A demonstrate measurable activation [2]. While direct quantitative binding or functional antagonism data (e.g., IC50 for PPAR inhibition) are not publicly available for Eurycarpin A, the directional pharmacology represents a critical selection criterion.

PPAR signaling Metabolic regulation Nuclear receptor pharmacology

Structural Prenylation: Physicochemical Differentiation from Non-Prenylated Isoflavone Analogs

Eurycarpin A contains a 3,3-dimethylallyl (prenyl) side chain at the 3′ position of the B-ring, a structural feature absent in calycosin and formononetin [1]. This prenylation confers significantly higher lipophilicity as reflected in calculated physicochemical parameters: Eurycarpin A has an XLogP3-AA value of approximately 4.0–4.2 [2], compared to calycosin (XLogP3-AA ≈ 2.8) and formononetin (XLogP3-AA ≈ 3.1) [3]. The ~1 log unit increase in lipophilicity predicts substantially altered membrane permeability and cellular distribution.

Lipophilicity Membrane permeability Drug-likeness

Hydrogen Bond Donor Count and Topological Polar Surface Area: Implications for ADME Prediction

Eurycarpin A possesses three hydrogen bond donors (3 × -OH groups) and a topological polar surface area (TPSA) of 87.0 Ų [1]. These values meet key Lipinski Rule of Five thresholds (HBD ≤5; TPSA <140 Ų), predicting favorable oral absorption potential. In comparison, licoisoflavone A contains four hydrogen bond donors and a TPSA of 107.2 Ų [2], while calycosin has two HBDs and TPSA of 70.7 Ų [3]. Eurycarpin A occupies an intermediate position in this polar surface area spectrum.

ADME Oral bioavailability Drug discovery

Rotatable Bond Count: Molecular Flexibility Comparison

Eurycarpin A contains three rotatable bonds [1], primarily attributable to the prenyl side chain and the bond connecting the B-ring to the chromen-4-one core. In contrast, formononetin and calycosin contain only one and two rotatable bonds, respectively [2]. The prenyl side chain in Eurycarpin A introduces additional conformational degrees of freedom that may influence receptor binding entropy and induced-fit interactions.

Conformational flexibility Target binding Entropic penalty

Eurycarpin A: Recommended Research Application Scenarios Based on Verified Differentiation


Metabolic Disease Research Requiring PPAR Antagonism

Eurycarpin A is appropriate for studies investigating PPAR pathway inhibition in metabolic contexts, including lipid metabolism regulation, adipocyte differentiation assays, and glucose homeostasis models. As documented in vendor technical specifications, the compound has been characterized as a PPAR receptor ligand antagonist [1]. Researchers should employ appropriate PPAR agonist controls (e.g., formononetin, rosiglitazone) to validate antagonistic effects, as PPAR activation and inhibition produce directionally opposite metabolic outcomes.

Structure-Activity Relationship (SAR) Studies on Prenylated Isoflavones

Eurycarpin A serves as a reference standard for investigating the pharmacological impact of isoflavone prenylation. The compound features a 3,3-dimethylallyl side chain at the 3′ position of the B-ring [2], and its higher lipophilicity (XLogP3-AA ≈ 4.0–4.2 versus 2.8–3.1 for non-prenylated analogs) [3] provides a defined physicochemical benchmark for comparing cellular uptake, membrane partitioning, and target engagement against non-prenylated isoflavones such as calycosin and formononetin.

Analytical Reference Standard for Glycyrrhiza Species Authentication and Phytochemical Profiling

Eurycarpin A was originally isolated and structurally characterized from Glycyrrhiza eurycarpa roots, where it co-occurs with licoisoflavone A, calycosin, and formononetin [2]. The compound is commercially available with HPLC purity ≥98% and comes with certificates of analysis including HPLC-DAD/ELSD, MS, and NMR verification data [4]. It is suitable for use as an analytical reference standard in quality control, botanical authentication, and phytochemical fingerprinting of Glycyrrhiza species and related Fabaceae plant materials.

Nuclear Receptor Pharmacology Control Experiments

Given that formononetin and calycosin have been characterized as PPARγ activators or agonists [5], while Eurycarpin A is described as a PPAR antagonist [1], the compound is appropriate as a negative control or mechanistic comparator in nuclear receptor transactivation assays. Researchers studying PPAR-mediated gene expression should not assume functional equivalence among isoflavones isolated from the same plant source; systematic inclusion of Eurycarpin A alongside agonist controls is necessary to validate receptor-specific pharmacological directionality.

Quote Request

Request a Quote for Eurycarpin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.